An In-depth Technical Guide to the Spectroscopic Analysis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Analysis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide utilizes data from closely related analogs, namely 3,5-dimethyl-1-phenyl-1H-pyrazole and ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, to predict and interpret the spectroscopic characteristics of the target molecule. This approach allows for a robust understanding of the expected spectral features.
Molecular Structure and Key Spectroscopic Features
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups, a phenyl group, and a carboxylic acid group. These functional groups give rise to characteristic signals in various spectroscopic analyses, which are crucial for its identification and characterization.
Diagram: Molecular Structure and Functional Groups
Caption: Molecular structure highlighting the key functional groups.
Data Presentation: Predicted and Analog-Based Spectroscopic Data
The following tables summarize the expected and analog-based quantitative data for the spectroscopic analysis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| COOH | > 10 | Singlet (broad) | The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, which can be exchangeable with D₂O. |
| Phenyl-H | 7.2 - 7.6 | Multiplet | Aromatic protons of the phenyl group. |
| C3-CH₃ | ~2.3 | Singlet | Methyl protons at position 3 of the pyrazole ring. |
| C5-CH₃ | ~2.5 | Singlet | Methyl protons at position 5 of the pyrazole ring. |
Data predicted based on general knowledge of NMR spectroscopy and analysis of similar structures.
Table 2: ¹³C NMR Spectroscopic Data of 3,5-dimethyl-1-phenyl-1H-pyrazole[1]
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxylic Acid) | ~165-175 | Predicted for the target molecule. Not present in the analog. |
| C3 | 148.1 | |
| C5 | 138.4 | |
| C4 | 106.4 | The presence of the carboxylic acid group at this position in the target molecule will cause a significant downfield shift. |
| Phenyl C1' | 139.4 | |
| Phenyl C2', C6' | 124.0 | |
| Phenyl C3', C5' | 128.3 | |
| Phenyl C4' | 126.4 | |
| C3-CH₃ | 12.9 | |
| C5-CH₃ | 11.8 |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C=O (Carboxylic Acid) | 1700-1725 | Strong |
| C=N (Pyrazole Ring) | ~1600 | Medium |
| C=C (Aromatic) | 1450-1600 | Medium to Weak |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-3000 | Medium |
Data predicted based on typical IR absorption frequencies for the respective functional groups.
Table 4: Mass Spectrometry Data of 3,5-dimethyl-1-phenyl-1H-pyrazole[1]
| Ion | m/z | Notes |
| [M+H]⁺ | 173 | For the analog. The target molecule, C₁₂H₁₂N₂O₂, has a molecular weight of 216.24 g/mol . The expected [M+H]⁺ would be around 217. |
| Major Fragments | - | Fragmentation of the target molecule would likely involve the loss of CO₂ (44 amu) and other characteristic fragments of the pyrazole and phenyl rings. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.
Methodology:
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Sample Preparation: Dissolve 5-10 mg of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as the acidic proton may exchange with protic solvents.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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Data Acquisition:
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Transfer the solution to a 5 mm NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
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For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
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For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.
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Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
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Sample Preparation (KBr Pellet Method):
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Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Place the mixture into a pellet die and apply pressure to form a transparent or translucent pellet.
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Data Acquisition:
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Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder of the FTIR spectrometer.
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Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
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Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique suitable for determining the molecular ion, while EI provides more extensive fragmentation information.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragmentation patterns to deduce structural information.
UV-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule, particularly those involving conjugated systems.
Methodology:
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Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
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Data Acquisition:
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Record a baseline spectrum using a cuvette containing only the solvent.
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Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.
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Scan the absorbance of the sample over a wavelength range of approximately 200-400 nm.
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Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε).
Mandatory Visualizations
Diagram: General Workflow of Spectroscopic Analysis
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis.
Diagram: Logical Relationships in Spectroscopic Data Interpretation
Caption: A diagram showing the relationship between spectroscopic techniques and the structural information they provide.
